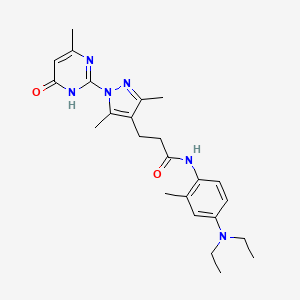

![molecular formula C13H15ClN2O3S B2495408 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide CAS No. 1334020-84-6](/img/structure/B2495408.png)

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide, involves reactions under mild conditions that can be utilized to create a variety of sulfonyl pyrrolidines. A study by Smolobochkin et al. (2017) demonstrates an acid-catalyzed reaction leading to new 1-(arylsulfonyl)pyrrolidines, showing the versatility of synthesis methods for these compounds (Smolobochkin et al., 2017).

Molecular Structure Analysis

Banerjee et al. (2002) explored the crystal structure and molecular conformation of a solvated pyrrolidine-2-carboxamide derivative. Their work, focusing on antineoplastic agents, provides insights into the structural aspects of similar compounds, emphasizing the importance of sulfonyl and carboxamide groups in determining molecular conformation (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide derivatives can be inferred from research on similar compounds. Kobayashi et al. (2009) detailed a method for synthesizing 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones, showcasing the potential reactions these compounds can undergo and the products that can be obtained (Kobayashi et al., 2009).

Physical Properties Analysis

The physical properties of sulfonylpyrrolidine derivatives are crucial for their practical applications. Studies on similar compounds, such as those by Kiani et al. (2013), who investigated polyamides with sulfonyl groups, provide valuable information on solubility, thermal stability, and optical transparency, which are essential for understanding the physical characteristics of 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide (Kiani et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents and stability under different conditions, are fundamental for comprehending the behavior of 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide and its derivatives. Research by Smedley et al. (2023) on the synthesis and reactivity of bissulfonylfluoride substituted cyclobutenes provides insights into the reactivity patterns that could be relevant for understanding the chemical properties of sulfonylpyrrolidine derivatives (Smedley et al., 2023).

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

- A study on the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols demonstrated a method for forming new 1-(arylsulfonyl)pyrrolidines. This reaction provides a convenient route for synthesizing pyrrolidine-1-sulfonylarene derivatives with a phenol fragment, showcasing the compound's utility in chemical synthesis (Smolobochkin et al., 2017).

Polyamides and Polymer Science

- Research into new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines highlighted the synthesis of polymers with inherent viscosities ranging from 0.32–0.72 dL/g. These polyamides, characterized by FTIR spectroscopy and thermal analysis, exhibit properties useful for materials science, underscoring the relevance of sulfonylpyrrolidine derivatives in the development of novel polymers (Faghihi & Mozaffari, 2008).

Molecular Interaction Studies

- The crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate were studied to understand the role of sulfonate groups in mimicking carboxylate anions. These findings contribute to the knowledge of molecular interactions involving sulfonyl compounds, which can inform the design of new chemical entities with desired properties (Balasubramani et al., 2007).

Application in Ligand Design

- The synthesis and characterization of 1-(arylsulfonyl)pyrrolidines from phenols and a specific chlorophenylsulfonyl-ethoxypyrrolidine under mild conditions were reported, providing a basis for the development of new ligands in catalysis and synthesis. This highlights the compound's potential in facilitating various chemical reactions and processes (Smolobochkin et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been known to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity . The presence of the sulfonylpyrrolidine moiety could contribute to its binding affinity and selectivity .

Biochemical Pathways

If its target is indeed coagulation factor x, it could potentially influence the coagulation cascade, affecting the process of blood clotting .

Pharmacokinetics

The presence of the sulfonylpyrrolidine moiety could potentially influence these properties .

Result of Action

If it does indeed target coagulation factor x, it could potentially influence blood clotting processes .

Propiedades

IUPAC Name |

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3S/c14-11-5-2-1-4-10(11)7-9-20(18,19)16-8-3-6-12(16)13(15)17/h1-2,4-5,7,9,12H,3,6,8H2,(H2,15,17)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYZCFCOQHTREK-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2495329.png)

![N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2495331.png)

![(Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2495335.png)

![2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2495336.png)

![[4-(Imidazol-1-yl)methyl]benzylamine 2HCl](/img/structure/B2495337.png)

![2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2495342.png)

![N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2495343.png)

![2-[[(2S,3R)-2-(4-Chloro-3-fluorophenyl)oxolan-3-yl]amino]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2495346.png)

![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)

![[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B2495348.png)